Naphthalene diisocyanate

Description

Chemical Nomenclature and Structural Characteristics

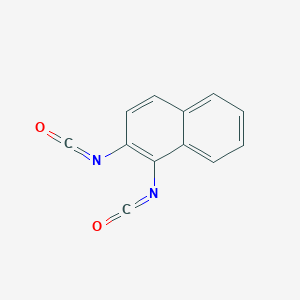

Naphthalene diisocyanate (NDI) is systematically named 1,5-diisocyanatonaphthalene under IUPAC nomenclature, reflecting the positions of its two isocyanate (-N=C=O) groups on the naphthalene ring. Its molecular formula is C₁₂H₆N₂O₂ , with a molecular weight of 210.19 g/mol . The compound exhibits a planar aromatic structure, with isocyanate groups at the 1 and 5 positions, creating a symmetrical configuration that influences its reactivity and polymer-forming capabilities.

Key structural identifiers include:

- InChIKey : SBJCUZQNHOLYMD-UHFFFAOYSA-N

- CAS Registry Number : 3173-72-6

- Topological polar surface area : 58.9 Ų

Common synonyms include:

The rigid naphthalene backbone and electron-deficient isocyanate groups enable strong intermolecular interactions, making NDI a critical building block for high-performance polymers.

Historical Development and Industrial Significance

NDI was first synthesized in the mid-20th century through the phosgenation of 1,5-diaminonaphthalene, a method still used industrially. Early patents from the 1970s–2000s optimized production processes, such as halogenation of naphthalene followed by amination and phosgenation, to improve yield and purity.

Industrial adoption surged due to NDI’s unique role in synthesizing polyurethane elastomers with superior mechanical properties compared to toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI)-based materials. By 2024, NDI became indispensable in:

- Automotive components : Shock absorbers and load-bearing wheels

- Industrial machinery : High-stress conveyor belts and seals

- Advanced materials : Thermally stable coatings and adhesives

Global production scales with polyurethane demand, which exceeded 9.4 million metric tons annually by 2023. Major manufacturers include Theorem Chemical and Alfa Chemistry, with patents focusing on solvent-free prepolymer synthesis to enhance processing efficiency.

Properties

IUPAC Name |

1,2-diisocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c15-7-13-11-6-5-9-3-1-2-4-10(9)12(11)14-8-16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHZWRZAWJVPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948449 | |

| Record name | 1,2-Diisocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25551-28-4 | |

| Record name | Naphthalene, diisoyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diisocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Phosgenation Methods

Conventional synthesis of 1,5-naphthalene diisocyanate involves the reaction of 1,5-diaminonaphthalene (NDA) with phosgene (COCl₂). This method, while effective, poses significant risks due to phosgene’s high toxicity and corrosiveness. The process typically occurs in two stages:

- Carbamoyl Chloride Formation : NDA reacts with phosgene at low temperatures (0–20°C) to form a carbamoyl chloride intermediate.

- Thermal Decomposition : The intermediate is heated to 100–150°C to eliminate HCl, yielding 1,5-NDI.

Despite high yields (>90%), this method requires stringent safety protocols, including closed systems and specialized equipment to handle phosgene leaks. Environmental concerns over HCl byproduct disposal further limit its industrial applicability.

Non-Phosgene Solid-State Triphosgene Method

To mitigate phosgene-related hazards, solid-state alternatives using bis(trichloromethyl) carbonate (triphosgene) have been developed. This method, detailed in patents CN1212312C and CN103274966B, employs a one-step reaction under mild conditions:

Reaction Mechanism :

$$ \text{1,5-Diaminonaphthalene} + \text{Bis(trichloromethyl) carbonate} \xrightarrow{\text{Inert Solvent}} \text{1,5-Naphthalene Diisocyanate} + \text{HCl} $$

Key Process Parameters :

- Solvent : Chlorobenzene or toluene, ensuring solubility and reaction homogeneity.

- Catalysts : Triethylamine or pyridine (4–6:1 mass ratio to triphosgene) to neutralize HCl and drive the reaction.

- Conditions : 15–35°C for 0.5–4 hours, followed by reflux (80–120°C) for 2 hours to complete the reaction.

Performance Metrics :

| Catalyst | Reaction Yield (%) | Purity (%) |

|---|---|---|

| Triethylamine | 95.6 | 99.2 |

| Pyridine | 89.3 | 98.7 |

| DMA* | 78.6 | 97.5 |

*Dimethylacetamide

Data sourced from CN103274966B and CN1212312C.

This method achieves yields exceeding 98% with minimal environmental impact, as triphosgene is less volatile and easier to handle than phosgene.

Catalytic Carbonation with Polyoxometalates

Recent advances leverage metal-organic frameworks (MOFs) and polyoxometalates (POMs) to enable phosgene-free synthesis under ambient conditions. Patent CN110066228A describes a CO₂-based carbonation approach using copper- or chromium-centered POMs:

Reaction Pathway :

$$ \text{NDA} + \text{CO}2 + \text{PhSiH}3 \xrightarrow{\text{[CuMo₆O₁₈(OH)₆]}^{4-}} \text{1,5-NDI} + \text{H}_2\text{O} $$

Optimized Conditions :

- Catalyst : [NH₄]₄[CuMo₆O₁₈(OH)₆]·7H₂O (0.02 mmol).

- Reductant : Phenylsilane (4 mmol).

- Solvent : Anhydrous acetonitrile.

- Temperature : 30°C for 12 hours.

Outcomes :

- Conversion Rate: 93%

- Selectivity: 89%

This method eliminates toxic reagents and operates at near-ambient temperatures, significantly reducing energy consumption.

Solvent and Catalyst Optimization

The choice of solvent and catalyst profoundly impacts reaction efficiency. Comparative studies from CN103274966B highlight the superiority of chlorobenzene over dimethylformamide (DMF) in triphosgene-based synthesis:

Solvent Performance :

| Solvent | Reaction Yield (%) | Byproduct Formation (%) |

|---|---|---|

| Chlorobenzene | 95.6 | <1 |

| Toluene | 92.1 | 1.2 |

| DMF | 79.8 | 5.4 |

Triethylamine outperforms pyridine as a catalyst due to its stronger basicity, which accelerates HCl neutralization.

Chemical Reactions Analysis

Reaction with Polyols (Urethane Formation)

NDI reacts with hydroxyl-containing compounds to form polyurethanes through exothermic urethane bond formation:

Reaction :

-

Kinetics : Aromatic isocyanates like NDI demonstrate higher reactivity than aliphatic counterparts due to electron-withdrawing effects from the naphthalene ring . Base catalysts (e.g., tertiary amines) accelerate this reaction, while steric hindrance from bulky polyols reduces reaction rates .

-

Industrial Application : Forms high-performance elastomers with superior tensile strength (≥40 MPa) and thermal stability (>200°C) .

Reaction with Amines (Urea Formation)

NDI reacts rapidly with primary and secondary amines to produce substituted ureas:

Reaction :

-

Reactivity : Amines exhibit 5×10⁴–5×10⁵ times higher reactivity compared to water .

-

Side Reactions : Excess NDI can form biuret linkages at elevated temperatures (>110°C) .

| Nucleophile | Relative Reactivity | Product Stability |

|---|---|---|

| Water | 1 | Moderate (CO₂ release) |

| Ethanol | ~1 | High |

| Ethylamine | 5×10⁴ | Very High |

Hydrolysis with Water

NDI undergoes hydrolysis, producing 1,5-naphthalenediamine and carbon dioxide:

Reaction :

-

Mechanism : Proceeds via unstable carbamic acid intermediate .

-

Conditions : Accelerated by acidic/basic environments; base-catalyzed reactions require inert solvents to prevent violent exotherms .

-

Industrial Relevance : Critical in polyurethane foam production, where CO₂ acts as a blowing agent .

Self-Reactions (Dimerization and Trimerization)

NDI participates in self-condensation under specific conditions:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Dimerization | Phosphine oxides | Uretidione (cyclic dimer) | Thermolabile intermediates |

| Trimerization | Alkali metal salts | Isocyanurate (trimer) | Flame-retardant polymers |

Reaction with Carboxylic Acids

NDI reacts with acids to form amides and carbon dioxide:

Reaction :

Preparation via Phosgenation

NDI is synthesized through phosgenation of 1,5-naphthalenediamine:

Process :

Scientific Research Applications

Chemical Properties and Preparation

1,5-Naphthalene diisocyanate is synthesized from 1,5-diaminonaphthalene and phosgene, typically through a two-step process involving the formation of a salt and subsequent reaction with phosgene. The synthesis methods yield high purity with minimal by-products, making it suitable for industrial applications .

Key Properties

- Molecular Formula : C₁₂H₆N₂O₂

- Molecular Weight : 210.2 g/mol

- Melting Point : 127 °C

- Boiling Point : 244 °C

- Solubility : Soluble in water and organic solvents

Polyurethane Elastomers

NDI is predominantly used in the production of polyurethane elastomers, which exhibit superior mechanical and chemical properties compared to traditional elastomers based on methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI). The unique structure of NDI allows for enhanced resilience, abrasion resistance, and durability, making these elastomers suitable for demanding applications in:

- Automotive Industry : Components such as seals, gaskets, and flexible parts.

- Construction : Insulation materials, coatings, and adhesives.

- Textiles : Coatings for fabrics that require durability and weather resistance.

Coatings and Adhesives

NDI-based formulations are used in synthetic coatings due to their stability under UV exposure, preventing yellowing over time. These coatings are essential in various applications including:

- Protective Coatings : For metal surfaces to prevent corrosion.

- Adhesives : In construction and automotive sectors where strong bonding is required.

Foams

The compound is also employed in the production of flexible and rigid foams used in furniture, automotive seating, and insulation materials. The foams derived from NDI demonstrate excellent thermal stability and mechanical properties.

Specialty Applications

NDI finds uses in niche applications such as:

- Synthetic Leather Production : Providing durability and flexibility.

- Medical Devices : As a component in biocompatible materials.

Health Hazards and Safety Measures

Despite its beneficial applications, 1,5-naphthalene diisocyanate poses significant health risks. Exposure can lead to respiratory issues such as occupational asthma and hypersensitivity pneumonitis. Case studies have documented severe respiratory complications among workers exposed to NDI vapors .

Recommended Safety Guidelines

- Use of personal protective equipment (PPE) such as respirators and gloves.

- Implementation of proper ventilation systems in workplaces handling NDI.

- Regular monitoring of air quality to ensure exposure levels remain below recommended limits.

Case Study 1: Occupational Exposure

A study highlighted cases of workplace-related asthma linked to NDI exposure in synthetic rubber manufacturing environments. Workers reported symptoms such as cough, shortness of breath, and conjunctivitis .

Case Study 2: Material Performance

Research on NDI-based polyurethane elastomers demonstrated superior performance under dynamic load conditions compared to traditional materials. This study evaluated the microstructural changes during mechanical testing, confirming the enhanced durability of NDI formulations .

Mechanism of Action

The mechanism of action of naphthalene diisocyanate primarily involves its reactivity with nucleophiles, such as alcohols and amines. The compound’s isocyanate groups (-NCO) react with hydroxyl (-OH) and amino (-NH₂) groups to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymeric materials .

Comparison with Similar Compounds

Comparison with Similar Diisocyanates

Structural and Reactivity Differences

NDI belongs to the aromatic diisocyanate family, characterized by benzene or naphthalene rings that enhance rigidity and thermal stability. In contrast, aliphatic diisocyanates like hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI) exhibit greater flexibility and UV resistance due to their non-aromatic backbones .

Key Structural Features:

- NDI : Two isocyanate (-NCO) groups attached to a naphthalene ring, enabling high crosslinking density .

- TDI (Toluene Diisocyanate): Two -NCO groups on a toluene ring (2,4- or 2,6-isomers), offering moderate reactivity .

- MDI (Diphenylmethane Diisocyanate): Two -NCO groups linked via a methylene bridge, providing balanced rigidity and flexibility .

- HDI (Hexamethylene Diisocyanate): Aliphatic backbone with six methylene groups, favoring hydrolysis resistance .

Toxicity and Occupational Hazards

All diisocyanates pose respiratory risks, but their metabolites and elimination kinetics differ:

- NDI : Metabolizes to 1,5-naphthalene diamine, which exhibits slower elimination compared to aliphatic diamine metabolites .

- TDI/MDI : Faster urinary excretion of toluene diamines but higher acute inhalation toxicity .

- HDI/IPDI : Aliphatic diamines (e.g., hexamethylene diamine) are eliminated more rapidly, reducing long-term bioaccumulation .

Airborne Exposure Limits (OSHA):

Research Findings and Industrial Relevance

- NDI in Elastomers : Polyurethanes synthesized with NDI exhibit tensile strengths up to 40 MPa and elongations exceeding 500%, outperforming TDI-based elastomers .

- Thermal Performance : NDI-derived polymers retain structural integrity at temperatures exceeding 200°C, making them suitable for high-stress environments .

- Biomonitoring Challenges : NDI's slow metabolite elimination complicates exposure assessments, necessitating specialized GC-MS methods for detection .

Biological Activity

Naphthalene diisocyanate (NDI) is a chemical compound used primarily in the production of polyurethane foams, coatings, and elastomers. Its biological activity is significant due to its potential health effects, particularly in occupational settings where exposure is prevalent. This article examines the biological activity of NDI, focusing on its health implications, mechanisms of action, and biomonitoring strategies.

This compound is known to induce various adverse health effects, particularly respiratory and skin sensitization. The primary biological activities associated with NDI include:

- Respiratory Sensitization : Exposure to NDI can lead to occupational asthma, characterized by bronchial hyperreactivity and inflammation. Studies have shown that individuals exposed to NDI in industrial settings often report symptoms consistent with asthma, such as wheezing and shortness of breath .

- Skin Sensitization : NDI can cause allergic contact dermatitis upon skin exposure. The compound reacts with proteins in the skin, leading to sensitization and subsequent allergic reactions upon re-exposure .

- Potential Genotoxicity : There are concerns regarding the genotoxic potential of NDI and its metabolites. Some studies suggest that diisocyanates may have mutagenic properties, although more research is needed to fully understand these effects .

Biomonitoring Strategies

Given the reactivity of diisocyanates, direct measurement in biological matrices is challenging. Instead, biomonitoring focuses on detecting specific biomarkers indicative of exposure:

- Diamines as Biomarkers : The hydrolysis of NDI leads to the formation of diamines that can be measured in urine. For instance, 1,5-naphthalenediamine (the primary metabolite) serves as a useful biomarker for assessing exposure to NDI .

- Protein Adducts : NDI can form adducts with proteins such as hemoglobin and albumin. These adducts can be quantified to provide insights into both short-term and long-term exposure levels. For example, albumin adducts have a half-life of approximately 20-25 days, making them suitable for monitoring recent exposures .

Research Findings and Case Studies

Several studies have documented the health impacts associated with NDI exposure:

- Occupational Asthma Cases : A study involving workers in a plastics factory reported cases of asthma linked to NDI exposure. The diagnosis was supported by specific IgE testing and bronchial provocation tests, highlighting the compound's role as a sensitizer .

- Longitudinal Health Monitoring : Research has indicated that workers exposed to diisocyanates exhibit changes in lung function over time. Regular monitoring through spirometry has shown that those with ongoing exposure experience a decline in pulmonary function compared to those who have been removed from exposure .

- Biological Monitoring Studies : A comprehensive review highlighted various biomarkers used for monitoring diisocyanate exposure, including diamines and protein adducts. The study emphasized the importance of collecting urine samples post-shift for accurate assessment .

Data Table: Summary of Health Effects Linked to this compound

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing naphthalene diisocyanate (NDI) with high purity?

- Answer : Synthesis of NDI involves oxidation of naphthalene derivatives, requiring precise control of reaction conditions (e.g., temperature, catalysts). High vacuum distillation is critical to reduce impurities such as residual chlorine compounds, which can affect downstream applications. Stability during storage is achieved via nitrogen vacuum packaging and light avoidance, extending shelf life to over two years .

Q. How can researchers assess the acute toxicity of NDI in experimental models?

- Answer : Acute toxicity studies should follow standardized protocols, such as OECD guidelines, using in vivo models (e.g., rodents). Dose-response relationships, mortality rates, and histopathological analyses of respiratory and dermal tissues are prioritized. Risk of bias mitigation includes randomization of exposure levels and blinding during data collection .

Q. What strategies are recommended for detecting NDI in environmental samples (air, water)?

- Answer : Gas chromatography-mass spectrometry (GC-MS) paired with solid-phase microextraction (SPME) is widely used for trace detection. Calibration curves must account for matrix effects in air/water samples. Biomonitoring in occupational settings requires pre- and post-exposure sampling to differentiate background contamination .

Q. How should researchers design experiments to evaluate NDI’s stability under varying environmental conditions?

- Answer : Accelerated degradation studies under UV light, humidity, and temperature extremes can predict environmental persistence. Fourier-transform infrared spectroscopy (FTIR) monitors functional group changes, while quantum chemical calculations model degradation pathways. Stability data should be cross-validated with real-world monitoring .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in NDI’s carcinogenicity data?

- Answer : Discrepancies arise from differences in exposure routes (inhalation vs. dermal) and metabolic activation mechanisms. In vitro assays (Ames test, Comet assay) combined with physiologically based pharmacokinetic (PBPK) modeling clarify dose thresholds. Epidemiological studies on occupationally exposed cohorts are prioritized, but require rigorous bias control (e.g., allocation concealment, outcome blinding) .

Q. How can advanced analytical techniques elucidate NDI’s role in polyurethane polymer structure-property relationships?

- Answer : Small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) correlate NDI’s crosslinking density with mechanical properties (tensile strength, elasticity). Density functional theory (DFT) simulations predict reactivity with polyols. Comparative studies with MDI/TDI highlight NDI’s superior thermal stability in high-performance elastomers .

Q. What systematic review strategies are effective for synthesizing fragmented toxicological data on NDI?

- Answer : Use multi-database searches (PubMed, TOXCENTER) with MeSH terms: "Naphthalenes/toxicity"[Majr], "Diisocyanates/pharmacokinetics"[Majr]. Grey literature (TSCATS, NIH RePORTER) supplements peer-reviewed data. Risk of bias tools (e.g., SYRCLE’s RoB) evaluate study quality, with meta-analyses restricted to homogeneous datasets .

Q. How do NDI’s metabolic byproducts influence its ecotoxicological impact?

- Answer : LC-MS/MS identifies metabolites like naphthylamine isomers, which exhibit higher aquatic toxicity than parent NDI. Daphnia magna acute toxicity tests and algal growth inhibition assays quantify ecological risks. Sediment adsorption coefficients (Kd) predict long-term bioavailability in water-soil systems .

Methodological Tools and Data Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.